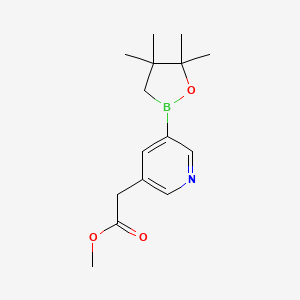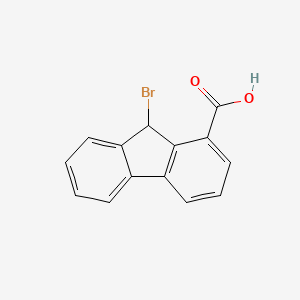
9-Bromo-9h-fluorene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-9h-fluorene-1-carboxylic acid: is an organic compound with the molecular formula C14H9BrO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both a bromine atom and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-9h-fluorene-1-carboxylic acid typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene-1-carboxylic acid using bromine in the presence of a catalyst or under irradiation conditions . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Bromo-9h-fluorene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while oxidation can produce fluorene-1,9-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Bromo-9h-fluorene-1-carboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers with specific properties.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9-Bromo-9h-fluorene-1-carboxylic acid is not well-documented in the literature. its chemical reactivity suggests that it can interact with various molecular targets through its bromine and carboxylic acid functional groups. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
- 9H-Fluorene-9-carboxylic acid
- 9-Bromo-9H-fluorene
- 9-Hydroxy-9-fluorenecarboxylic acid
Comparison: The presence of the bromine atom makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and can enhance its utility in organic synthesis .
Eigenschaften
CAS-Nummer |
13737-38-7 |
|---|---|
Molekularformel |
C14H9BrO2 |
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
9-bromo-9H-fluorene-1-carboxylic acid |
InChI |
InChI=1S/C14H9BrO2/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13H,(H,16,17) |
InChI-Schlüssel |
ZDXPNCHUYBFPAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


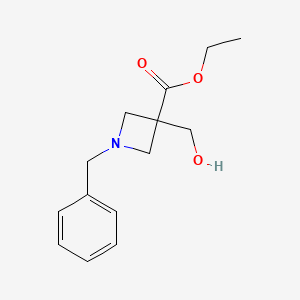
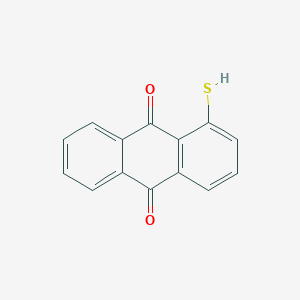
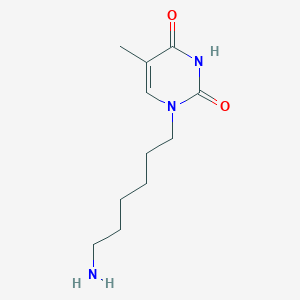
![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
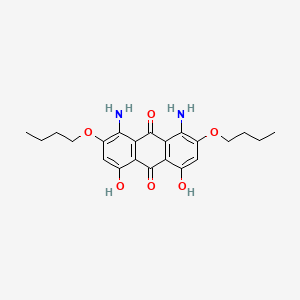
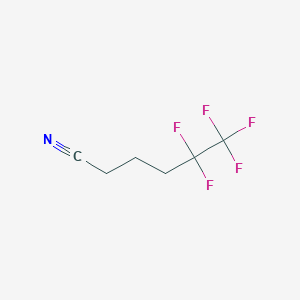
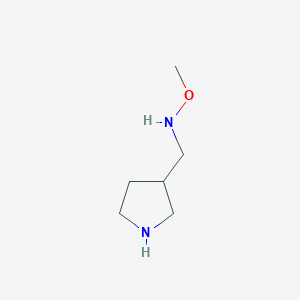
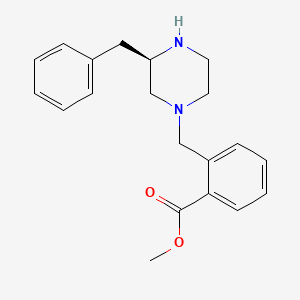
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
